molecular formula C21H22N4O3S B2974150 N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide CAS No. 941916-32-1

N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Cat. No. B2974150
CAS RN: 941916-32-1
M. Wt: 410.49
InChI Key: YXIPBDYUSQOFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, also known as MBC-5, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MBC-5 belongs to a class of compounds called thiazoles, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In

Scientific Research Applications

Antimycobacterial Activity

Thiazole derivatives have been studied for their potential as antimycobacterial agents. This is particularly relevant in the fight against tuberculosis (TB), which is caused by Mycobacterium tuberculosis. The compound’s structure allows for the synthesis of derivatives that can be screened for activity against various strains of mycobacteria, including drug-resistant strains .

Anticancer Properties

The thiazole ring is a common feature in many compounds with anticancer properties. Research into thiazole derivatives has shown that they can be effective in inhibiting the growth of certain cancer cell lines. This compound could be modified to enhance its cytotoxic effects against cancer cells, making it a potential candidate for anticancer drug development .

Antiviral Applications

Thiazole derivatives have also been explored for their antiviral activities. The structural flexibility of thiazoles allows for the creation of compounds that can interfere with viral replication or assembly. This compound could be part of a study to develop new antiviral drugs, possibly targeting specific viruses like the tobacco mosaic virus .

Antibacterial and Antifungal Effects

The antibacterial and antifungal effects of thiazole derivatives make them candidates for the development of new antibiotics and antifungals. The compound could be tested against a range of bacterial and fungal species to assess its efficacy and potency in treating infections .

Anti-inflammatory and Analgesic Uses

Thiazole derivatives can exhibit anti-inflammatory and analgesic activities. This compound could be investigated for its potential to reduce inflammation and alleviate pain, which would be beneficial in the treatment of various chronic inflammatory diseases .

Neuroprotective Effects

Some thiazole derivatives have shown neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases. Research into this compound could focus on its ability to protect neuronal cells from damage or death, offering a potential therapeutic avenue for conditions like Alzheimer’s disease .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-4-8-16(9-5-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-6-10-17(28-3)11-7-15/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIPBDYUSQOFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

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